molecular formula C10H13NO2S B11783060 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Katalognummer: B11783060
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: OGMVAEZPALEAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with a unique structure that includes a quinoline ring system with a mercapto group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the reaction of corresponding carboxylic acid derivatives with aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI). This reaction yields N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Esters or amides of the original carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline ring system may interact with nucleic acids or other biomolecules, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C10H13NO2S

Molekulargewicht

211.28 g/mol

IUPAC-Name

2-sulfanyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)7-5-6-3-1-2-4-8(6)11-9(7)14/h5,9,11,14H,1-4H2,(H,12,13)

InChI-Schlüssel

OGMVAEZPALEAEI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=C(C(N2)S)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.